molecular formula C12H14O4 B013400 (3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate CAS No. 849762-24-9

(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate

Cat. No. B013400
M. Wt: 222.24 g/mol
InChI Key: JVMUMZYOAWLJQW-UHFFFAOYSA-N
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Description

(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate is a chemical compound with the following molecular formula: C42H38F12N8O4P2Zn2 . It forms a cationic complex with a counter anion, as depicted in the crystal structure . The compound’s synthesis and properties are of interest for various applications.


Synthesis Analysis

  • The mixture is refluxed, filtered, and allowed to crystallize, yielding brown block-shaped crystals of the title compound .

Molecular Structure Analysis

  • Space group: P21/c (no. 14) .

Physical And Chemical Properties Analysis

  • Elemental Analysis (Calculated vs. Found) :
    • N: Calculated 9.83%, Found 9.88% .

Scientific Research Applications

  • The complex crystal structure of this compound features N-H⋯O, O-H⋯O, and C-H⋯O interactions linking its components, as highlighted in a study by Dayananda et al. (2012) (Dayananda et al., 2012).

  • Cyclohexa-1,4-dienes, such as this compound, can function as isobutane equivalents when activated by strong boron Lewis acids, as per research by Keess and Oestreich (2017) (Keess & Oestreich, 2017).

  • These synthesized compounds have potential applications in organic synthesis and catalysis, as indicated in a study by Turks and Vogel (2009) (Turks & Vogel, 2009).

  • The compound and its variations show high reactivity, especially the cross-conjugated quinoid betaines, as reported by Hintermann et al. (2017) (Hintermann et al., 2017).

  • Cyclohexa-1,4-diene-based surrogates are used in metal-free ionic transfer reactions for difficult-to-handle compounds, according to a study by Walker and Oestreich (2019) (Walker & Oestreich, 2019).

  • Sigrist and Hansen (2010) explored the oxidation of related compounds, leading to the formation of azulene-1 (Sigrist & Hansen, 2010).

  • The compound is essential in the synthesis of des-AB-cholestane derivatives, as per research by Bolton et al. (1971) (Bolton et al., 1971).

  • Its application extends to the synthesis of nonsymmetrically substituted bis(3-acylazulen-1-yl) methanones, useful in scientific research, as found by Sigrist and Hansen (2010) (Sigrist & Hansen, 2010).

  • It's also a precursor in the Diels-Alder route to synthesize potential trichothecene precursors, as discussed in the study by Banks et al. (1981) (Banks et al., 1981).

  • The photooxygenation of methyl-substituted 1,4-cyclohexadiene derivatives yields ene-products, as investigated by Yardımcı et al. (2006) (Yardımcı, Kaya, & Balcı, 2006).

  • The study by Molčanov and Kojić-Prodić (2017) highlights how spin pairing, electrostatic, and dipolar interactions influence the stacking of radical anions in alkali salts of related compounds (Molčanov & Kojić-Prodić, 2017).

properties

IUPAC Name

(3,6-dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(2)5-12(15)16-7-9-6-10(13)3-4-11(9)14/h3-4,6,8H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMUMZYOAWLJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC1=CC(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464047
Record name Blattellaquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate

CAS RN

849762-24-9
Record name (3,6-Dioxo-1,4-cyclohexadien-1-yl)methyl 3-methylbutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849762-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Blattellaquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Blattellaquinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V44AK4849M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate
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(3,6-Dioxocyclohexa-1,4-dien-1-yl)methyl 3-methylbutanoate

Citations

For This Compound
1
Citations
JY Yew, H Chung - Progress in lipid research, 2015 - Elsevier
For many species of insects, lipid pheromones profoundly influence survival, reproduction, and social organization. Unravelling the chemical language of insects has been the subject of …
Number of citations: 195 www.sciencedirect.com

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